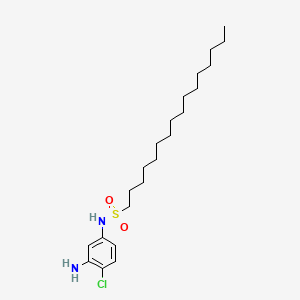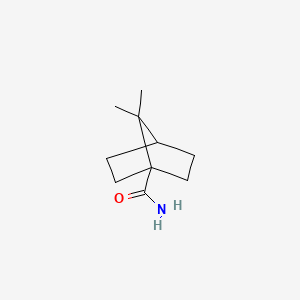
Ethyl 4-(9-anthracenylmethyleneamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(9-anthracenylmethyleneamino)benzoate is a complex organic compound with the molecular formula C24H19NO2 and a molecular weight of 353.425 g/mol This compound is known for its unique structure, which includes an anthracene moiety linked to a benzoate ester through a methyleneamino bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(9-anthracenylmethyleneamino)benzoate typically involves the condensation of 9-anthracenecarboxaldehyde with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
Ethyl 4-(9-anthracenylmethyleneamino)benzoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The nitro group in the benzoate ester can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the benzoate ester.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学研究应用
Ethyl 4-(9-anthracenylmethyleneamino)benzoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its anthracene moiety, which exhibits strong fluorescence properties.
Biology: Investigated for its potential as a molecular marker in biological systems.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用机制
The mechanism of action of Ethyl 4-(9-anthracenylmethyleneamino)benzoate involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting the normal function of the DNA molecule and leading to potential anti-cancer effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and resulting in anti-inflammatory or other therapeutic effects .
相似化合物的比较
Similar Compounds
Benzocaine: An ester of p-aminobenzoic acid, commonly used as a local anesthetic.
Tetracaine: A potent local anesthetic with a longer duration of action compared to benzocaine and procaine.
Uniqueness
This distinguishes it from other similar compounds like benzocaine, procaine, and tetracaine, which are primarily used for their anesthetic properties .
属性
分子式 |
C24H19NO2 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
ethyl 4-(anthracen-9-ylmethylideneamino)benzoate |
InChI |
InChI=1S/C24H19NO2/c1-2-27-24(26)17-11-13-20(14-12-17)25-16-23-21-9-5-3-7-18(21)15-19-8-4-6-10-22(19)23/h3-16H,2H2,1H3 |
InChI 键 |
UQRGFVZIZCBTMJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


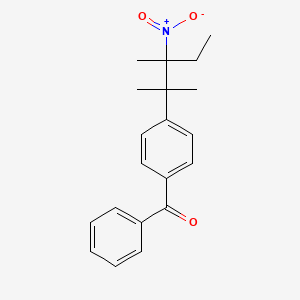
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)
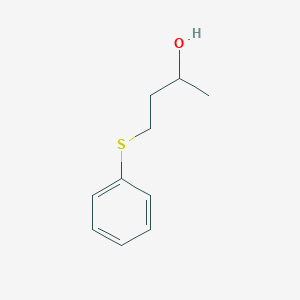



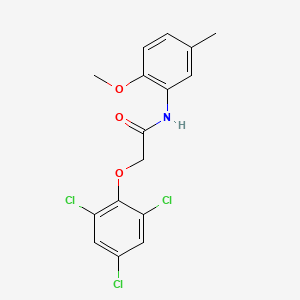

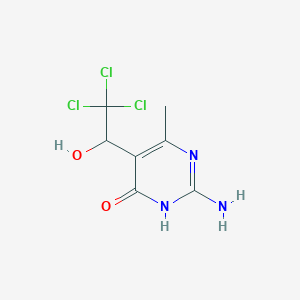

![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)
